molecular formula C12H21N3 B1473901 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine CAS No. 1556437-84-3

3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B1473901
CAS No.: 1556437-84-3
M. Wt: 207.32 g/mol
InChI Key: WCGMQUZMFINBPO-UHFFFAOYSA-N
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Description

3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 3,5-diethylpyrazole moiety. The diethyl groups on the pyrazole ring enhance lipophilicity, which may influence bioavailability and membrane permeability. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name

3-(3,5-diethylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-3-10-8-11(4-2)15(14-10)12-6-5-7-13-9-12/h8,12-13H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGMQUZMFINBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2CCCNC2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3. The compound features a piperidine ring substituted with a diethyl-pyrazole moiety, which contributes to its pharmacological properties. The presence of the pyrazole ring is crucial as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Pyrazole derivatives have shown significant antimicrobial properties. In various studies, compounds similar to this compound have been evaluated for their efficacy against different bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus0.0039 - 0.025 mg/mL
Reference Drug (e.g., Ciprofloxacin)E. coli, S. aureus0.025 mg/mL

Studies indicate that pyrazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing better inhibition than standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. For instance, compounds containing the pyrazole structure have been tested using carrageenan-induced paw edema models in rats.

CompoundInflammatory ModelEffectiveness (Compared to Indomethacin)
This compoundCarrageenan-induced edemaComparable
IndomethacinCarrageenan-induced edemaStandard Control

Research shows that pyrazoles can inhibit inflammatory pathways effectively, making them promising candidates for developing anti-inflammatory drugs .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives against various cancer cell lines. The ability of these compounds to inhibit tumor growth has been documented extensively.

Cell Line TestedIC50 (µM)Compound
MDA-MB-231 (Breast Cancer)15.2This compound
A549 (Lung Cancer)12.8This compound

The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation in cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Antimicrobial Evaluation :
    A study synthesized new pyrazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited superior antibacterial properties compared to traditional antibiotics .
  • Anti-inflammatory Studies :
    Another research focused on evaluating the anti-inflammatory effects of synthesized pyrazoles using animal models. The findings demonstrated significant reductions in inflammation markers when treated with these compounds .
  • Anticancer Research :
    A series of experiments assessed the cytotoxic effects of pyrazole derivatives on different cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Pyrazole derivatives, including 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine, have been extensively studied for their antimicrobial and anti-inflammatory activities. Research indicates that modifications in the pyrazole structure can enhance these properties. For instance, compounds with electron-donating groups generally exhibit greater anti-inflammatory effects compared to their electron-withdrawing counterparts . This suggests that this compound could be a viable candidate for developing new anti-inflammatory agents.

Anticancer Potential

The anticancer properties of pyrazole compounds have also been investigated. Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The structural features of this compound may contribute to its effectiveness in this regard, warranting further exploration through in vitro and in vivo studies.

CNS Activity

Research into the central nervous system (CNS) effects of pyrazole derivatives suggests potential applications in treating neurological disorders. For example, compounds that inhibit specific enzymes involved in neurotransmitter degradation may provide therapeutic benefits for conditions such as anxiety or depression . The unique piperidine structure of this compound may enhance its ability to cross the blood-brain barrier, making it an interesting candidate for CNS-related pharmacological studies.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for optimizing their pharmacological profiles. Studies have demonstrated that variations in substituents on the pyrazole ring significantly affect biological activity. For instance, modifications at the 3 and 5 positions of the pyrazole ring can alter potency against specific biological targets . This insight is pivotal for the rational design of new derivatives based on this compound.

Synthesis of Novel Materials

The synthesis of novel materials using pyrazole derivatives has been explored in material science. The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength . This application opens avenues for developing advanced materials with tailored functionalities.

Case Study: Anticancer Activity

A study investigating the anticancer activity of various pyrazole derivatives found that certain modifications led to significant inhibition of tumor cell growth. Specifically, compounds structurally similar to this compound displayed promising results against breast cancer cell lines .

Case Study: Anti-inflammatory Effects

In a comparative analysis of anti-inflammatory agents, a series of pyrazole derivatives were evaluated for their efficacy against induced inflammation in animal models. The findings indicated that compounds with similar structures to this compound exhibited superior anti-inflammatory activity compared to standard treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Modifications

4-[(3,5-Diethyl-1H-pyrazol-1-yl)methyl]piperidine Hydrochloride
  • Key Difference : The pyrazole is attached via a methylene bridge to the 4-position of piperidine, unlike the direct 3-position linkage in the target compound.
  • Impact : The methylene spacer increases conformational flexibility and alters electronic interactions. The hydrochloride salt form improves aqueous solubility compared to the free base .
Piperidine vs. Piperazine Analogs
  • Example: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) vs. its piperazine analog (II) .
  • Key Difference : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
  • Both compounds crystallize in the triclinic space group P1 with dominant H⋯H interactions (67.5% and 65.9% Hirshfeld surface contributions), but piperidine analogs lack classical hydrogen bonds, relying on dispersion forces .

Heterocyclic System Modifications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
  • Key Difference : Incorporates a thiazolo[4,5-b]pyridine fused ring system instead of piperidine.
  • Dimethyl substituents on pyrazole lower lipophilicity compared to diethyl groups .
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • Key Difference : Pyridazine (a diazine) replaces piperidine, with a chloro substituent at the 3-position.
  • Impact : The electron-deficient pyridazine ring may enhance coordination with metal ions. Chlorine introduces electronegativity, altering reactivity and solubility .

Substituent Effects: Diethyl vs. Dimethyl vs. Chloro

Compound Substituents on Pyrazole Key Properties
3-(3,5-Diethyl-1H-pyrazol-1-yl)piperidine 3,5-Diethyl High lipophilicity; potential for hydrophobic interactions in biological systems
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine 3,5-Dimethyl Moderate lipophilicity; rigid structure enhances thermal stability
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 3-Cl, 3,5-dimethyl Electron-withdrawing Cl increases polarity; pyridazine enables π-π stacking

Crystallographic and Intermolecular Interactions

  • Target Compound: No direct crystallographic data is available, but analogs like 4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride suggest similar reliance on van der Waals interactions due to bulky diethyl groups .
  • Piperidine/Piperazine Analogs : Both exhibit curved molecular conformations and chair-shaped piperidine/piperazine rings. Crystal packing is driven by C–H⋯H interactions, forming chains (piperidine) or ribbons (piperazine) .

Preparation Methods

Synthesis of 3,5-Diethyl-1H-pyrazole Core

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The classical and most efficient route to synthesize 3,5-disubstituted pyrazoles, such as 3,5-diethylpyrazole, is the cyclocondensation reaction of 1,3-diketones with hydrazine or substituted hydrazines. Specifically:

  • Starting materials: 1,3-diketones bearing ethyl groups at appropriate positions (e.g., 3,5-hexanedione derivatives) react with hydrazine hydrate.
  • Reaction conditions: Typically carried out in ethanol or another polar solvent under reflux.
  • Outcome: The reaction proceeds via nucleophilic attack of hydrazine on the diketone carbonyls, followed by cyclization and dehydration to form the pyrazole ring.
  • Yields and advantages: This method provides excellent yields (often >90%), rapid reaction times, and straightforward work-up procedures without requiring complex catalysts.

One-Pot Modular Synthesis Approaches

Recent advances include one-pot, two-component modular syntheses where substituted acetophenones or aryl aldehydes react with hydrazones of aromatic hydrazines under acidic conditions, followed by oxidative cyclization (using iodine and DMSO):

  • Procedure: Ketone or aldehyde hydrazones are combined with aldehyde hydrazones in ethanol with catalytic HCl, refluxed, then treated with iodine and DMSO for oxidative aromatization.
  • Purification: After quenching and extraction, the crude pyrazole is purified by chromatography or crystallization.
  • Benefits: This method is efficient for preparing 3,5-diarylpyrazoles but can be adapted for alkyl-substituted pyrazoles by selecting appropriate starting materials.

Coupling of 3,5-Diethyl-1H-pyrazole with Piperidine

The next critical step is the formation of the 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine structure by linking the pyrazole ring to the piperidine moiety.

Direct N-Substitution on Piperidine

  • Method: The pyrazole nitrogen (N1 position) can be alkylated or coupled with a piperidine derivative, often piperidine-4-carboxylate or piperidine itself, under nucleophilic substitution conditions.
  • Reaction conditions: This typically involves the reaction of the pyrazole with a haloalkyl-substituted piperidine or an activated piperidine derivative under basic or catalytic conditions.
  • Outcomes: The coupling yields the desired this compound compound with good regioselectivity and yield.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Cyclocondensation of 1,3-diketones with hydrazine 1,3-Diketones + hydrazine hydrate Ethanol, reflux 90–95 High yield, simple, rapid Requires pure diketones
One-pot modular synthesis Ketone hydrazones + aldehyde hydrazones + iodine/DMSO Ethanol, reflux, acidic conditions 70–85 Efficient, modular, adaptable to various substrates May require purification steps
N-Substitution coupling with piperidine Pyrazole + piperidine derivative Basic or catalytic conditions 60–80 Direct formation of target compound Requires activated piperidine
Multi-step via pyrimidine intermediate Pyrazole + pyrimidine precursor + piperidine Multi-step, controlled conditions 50–75 Allows complex functionalization Longer synthesis time, more steps

Research Findings and Notes

  • The cyclocondensation method remains the gold standard for preparing 3,5-diethylpyrazole due to its simplicity and high yield.
  • One-pot modular syntheses provide flexibility in substituent variation and have been demonstrated for diarylpyrazoles, suggesting potential for alkyl-substituted analogues.
  • Coupling strategies to attach pyrazole to piperidine are well-established in medicinal chemistry, often requiring careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
  • Catalytic and green chemistry approaches (e.g., nano-ZnO catalysis) have been reported for pyrazole synthesis, improving environmental and operational parameters without compromising yield.
  • Oxidative aromatization steps using iodine/DMSO or hydrogen peroxide are common for converting pyrazoline intermediates to pyrazoles, important in ensuring the aromatic pyrazole ring formation.

Q & A

Q. How can researchers resolve discrepancies in NMR chemical shifts across different studies?

  • Methodological Answer :
  • Solvent/Temperature Calibration : Report shifts in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) at 298 K.
  • pH Control : Adjust to 7.0 to minimize protonation effects on piperidine NH.
  • Referencing : Use TMS (δ 0.00 ppm) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) for consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
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3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine

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